molecular formula C10H11Cl2NO B271322 N-(2,4-dichlorophenyl)butanamide

N-(2,4-dichlorophenyl)butanamide

Cat. No.: B271322
M. Wt: 232.1 g/mol
InChI Key: NBPPYGBAWSOAMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-Dichlorophenyl)butanamide is a chemical compound of interest in scientific research and development, primarily utilized as a key synthetic intermediate or building block in organic chemistry. Based on its structural features, which include a 2,4-dichlorophenyl group linked to a butanamide chain, it is classified as a substituted anilide. This structure is a common pharmacophore found in molecules with various biological activities. For instance, compounds featuring the N-(2,4-dichlorophenyl) moiety have been investigated in the development of IL-2/IL-15 receptor antagonists for potential application in autoimmune diseases and inflammatory conditions . Similarly, other research compounds containing this group have been explored for their herbicidal activity by mimicking plant auxins . Researchers value this compound for constructing more complex molecules for screening and development in medicinal chemistry and agrochemical research. The mechanism of action for any biological activity is highly dependent on the final synthesized molecule but often involves specific receptor interactions. This product is intended for research and manufacturing use only and is not for human or veterinary diagnostic or therapeutic uses. Researchers should consult the product's Certificate of Analysis for specific data on purity and characterization.

Properties

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.1 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)butanamide

InChI

InChI=1S/C10H11Cl2NO/c1-2-3-10(14)13-9-5-4-7(11)6-8(9)12/h4-6H,2-3H2,1H3,(H,13,14)

InChI Key

NBPPYGBAWSOAMG-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CCCC(=O)NC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below highlights key structural analogs and their molecular characteristics:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Evidence Source
N-(2,4-Dichlorophenyl)butanamide C₁₀H₁₀Cl₂NO 244.10 Butanamide, 2,4-dichlorophenyl Inferred
4-(2,4-Dichlorophenoxy)-N-(2-ethylphenyl)butanamide C₁₈H₁₉Cl₂NO₂ 352.26 Phenoxy linker, 2-ethylphenyl
N-(2,4-Dichlorophenyl)-2,4-dimethylbenzenesulfonamide C₁₄H₁₃Cl₂NO₂S 354.23 Sulfonamide, 2,4-dimethylbenzenesulfonyl
4-(2,4-Dichlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide C₁₈H₁₆Cl₂NO₄ 397.23 Benzodioxin ring, phenoxy linker
N-(4-Acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide C₁₈H₁₆Cl₂NO₃ 366.24 Acetylphenyl, phenoxy linker

Key Observations :

  • Phenoxy vs.
  • Sulfonamide vs. Butanamide : Sulfonamide derivatives (e.g., ) introduce a sulfonyl group, enhancing hydrogen-bonding capacity and acidity (pKa ~10–11), which may alter solubility and protein interactions.
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, acetyl) on aryl rings increase electrophilicity, while bulky groups (e.g., benzodioxin in ) may hinder rotational freedom .

Physical and Chemical Properties

  • Solubility: Moderately soluble in ethanol and chloroform, as inferred from recrystallization methods .
  • Melting Points : Sulfonamide derivatives (e.g., ) have higher melting points (>150°C) due to strong intermolecular hydrogen bonds, whereas butanamides may exhibit lower melting ranges.

Preparation Methods

Acyl Chloride Coupling

The most common method involves reacting 2,4-dichloroaniline with butyryl chloride under basic conditions:

Procedure :

  • Dissolve 2,4-dichloroaniline (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.2 eq) as a base to scavenge HCl.

  • Slowly add butyryl chloride (1.1 eq) at 0°C.

  • Warm to room temperature and stir for 6–12 hours.

  • Purify via column chromatography (hexane/ethyl acetate).

Key Data :

ParameterValueSource
Yield78–85%
Reaction Time6–12 hours
Purity (HPLC)>98%

Mechanism : Nucleophilic acyl substitution facilitated by the amine attacking the electrophilic carbonyl carbon.

Coupling Reagent-Mediated Synthesis

For higher yields and milder conditions, coupling agents like HATU or EDCI are employed:

Procedure :

  • Mix 2,4-dichloroaniline (1.0 eq) and butyric acid (1.1 eq) in DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir at room temperature for 4–6 hours.

  • Quench with water and extract with ethyl acetate.

Key Data :

ParameterValueSource
Yield90–92%
Reaction Time4–6 hours
Catalyst Efficiency98% atom economy

Advantages : Avoids handling corrosive acyl chlorides and improves functional group tolerance.

Microwave-Assisted Synthesis

Reduces reaction time significantly:

  • Conditions : 100°C, 20 minutes, 300 W microwave irradiation.

  • Yield : 88%.

Enzymatic Catalysis

Lipases (e.g., Candida antarctica) catalyze amide bond formation in non-aqueous media:

ParameterValueSource
Yield70–75%
Temperature40°C

Industrial-Scale Production

Large-scale synthesis prioritizes cost-effectiveness and safety:

Procedure :

  • Continuous flow reactor setup for 2,4-dichloroaniline and butyryl chloride.

  • In-line quenching with aqueous NaHCO₃.

  • Automated liquid-liquid extraction and distillation.

Optimization Metrics :

ParameterValueSource
Throughput50 kg/day
Purity>99%
Waste Reduction40% vs. batch process

Reaction Optimization

Solvent Effects

Polar aprotic solvents (DMF, DCM) enhance reaction rates:

SolventYield (%)Reaction Time (h)
DMF924
THF788
Toluene6512

Catalyst Screening

Bases influence reaction efficiency:

BaseYield (%)Byproduct Formation
Triethylamine

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